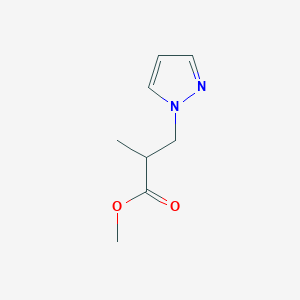

methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 2-methyl-3-pyrazol-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-7(8(11)12-2)6-10-5-3-4-9-10/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAQNPYNRRIGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document delves into the primary synthetic pathway, the aza-Michael addition, offering a detailed mechanistic explanation, a step-by-step experimental protocol, and a discussion of the critical parameters influencing the reaction's efficiency and yield. This guide is intended for researchers, chemists, and professionals in drug development seeking to synthesize and utilize this valuable pyrazole derivative.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological and pharmacological activities.[1][2] The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a key pharmacophore in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[1][3] The versatility of the pyrazole nucleus allows for extensive functionalization, leading to a diverse array of compounds with applications as anticancer, antimicrobial, antifungal, and antiviral agents.[1][2]

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a compound of interest due to its potential as a building block in the synthesis of more complex molecules. The propanoate moiety offers a handle for further chemical transformations, while the pyrazole ring provides a site for biological interactions. The synthesis of this specific molecule is a prime example of the efficient construction of C-N bonds, a fundamental transformation in organic chemistry.

The Core Synthetic Strategy: Aza-Michael Addition

The most direct and efficient method for the synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is the aza-Michael addition (also known as conjugate addition) of 1H-pyrazole to methyl methacrylate.[4][5][6][7][8] This reaction is a powerful tool for the formation of β-amino carbonyl compounds and their derivatives.

The general principle involves the nucleophilic attack of the pyrazole nitrogen atom on the β-carbon of the α,β-unsaturated ester (methyl methacrylate). The reaction is driven by the formation of a stable C-N bond and the subsequent stabilization of the resulting enolate intermediate.

Mechanistic Insights

The aza-Michael addition can proceed under thermal conditions, often without the need for a catalyst, particularly when the reactants are heated together.[6][7][8] The reaction can also be facilitated by the use of a base, which deprotonates the pyrazole, increasing its nucleophilicity. Common bases for this purpose include cesium carbonate (Cs2CO3).[5]

The mechanism can be summarized as follows:

-

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the pyrazole ring attacks the electron-deficient β-carbon of methyl methacrylate.

-

Enolate Formation: This attack results in the formation of a resonance-stabilized enolate intermediate.

-

Protonation: The enolate intermediate is then protonated, typically by another molecule of pyrazole or a trace amount of protic solvent, to yield the final product.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a solvent- and catalyst-free approach to the synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate, adapted from established methodologies for aza-Michael additions of azoles.[6][7][8]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1H-Pyrazole | 68.08 | 6.81 g | 0.10 |

| Methyl Methacrylate | 100.12 | 12.01 g | 0.12 |

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1H-pyrazole (6.81 g, 0.10 mol) and methyl methacrylate (12.01 g, 0.12 mol). Note: Using a slight excess of the Michael acceptor can help drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to 80°C with vigorous stirring. The reaction is typically performed neat, without any solvent.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reaction Time: Maintain the reaction at 80°C for approximately 24 hours or until the starting material (1H-pyrazole) is consumed.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methyl methacrylate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate.

-

Visualization of the Synthetic Pathway

The synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate via the aza-Michael addition can be visualized as follows:

Caption: Synthetic pathway for methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate.

Data Summary and Expected Outcome

| Parameter | Value | Reference |

| Reaction Type | Aza-Michael Addition | [4][5][6][7][8] |

| Reactants | 1H-Pyrazole, Methyl Methacrylate | [6][7][8] |

| Conditions | 80°C, Solvent- and Catalyst-Free | [6][7][8] |

| Reaction Time | ~24 hours | [7] |

| Expected Yield | >97% (based on similar reactions) | [6][7][8] |

Conclusion

The synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is readily achieved through a robust and high-yielding aza-Michael addition reaction. The solvent- and catalyst-free approach presented in this guide offers an environmentally friendly and economically viable method for producing this valuable heterocyclic compound. The insights into the reaction mechanism and the detailed experimental protocol provide a solid foundation for researchers to successfully synthesize and further explore the applications of this and related pyrazole derivatives in their respective fields.

References

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Synthesis of Pyrazole Derivatives A Review - IJFMR. [Source URL not available]

- CN110483400A - A kind of preparation method of pyrazole derivatives - Google P

-

Pyrazole synthesis - Organic Chemistry Portal. [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. [Link]

-

Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - RSC Publishing. [Link]

- Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malon

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. [Link]

-

Conversions after given time of the aza‐Michael addition of 1 and 2 to... - ResearchGate. [Link]

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Source URL not available]

- Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. [Source URL not available]

-

Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles - Semantic Scholar. [Link]

-

Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils - PubMed. [Link]

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. [Source URL not available]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. ijfmr.com [ijfmr.com]

- 4. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N- alkylated pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08312E [pubs.rsc.org]

- 5. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" chemical properties

This technical monograph provides an in-depth analysis of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate , a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals.

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (C₈H₁₂N₂O₂) is a bifunctional building block characterized by a pyrazole ring linked to a propanoate ester backbone via an N-methylene bridge. It serves as a strategic "lynchpin" intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) and novel agrochemical herbicides. Its value lies in the orthogonality of its functional groups: the ester allows for chain extension or cyclization, while the pyrazole ring provides a robust heteroaromatic scaffold for π-stacking interactions in protein active sites.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Physical State | Viscous Colorless to Pale Yellow Oil (Standard Conditions) |

| Boiling Point | ~115–120 °C @ 0.5 mmHg (Predicted based on non-methylated analog) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Sparingly soluble in water |

| pKa (Pyrazole N) | ~2.5 (Conjugate acid) |

| LogP | ~0.8 (Predicted) |

Structural Insight: The molecule possesses a chiral center at the C2 position (alpha to the carbonyl). While often synthesized as a racemate, the (S)- or (R)-enantiomers can be accessed via asymmetric Michael addition or enzymatic resolution, which is critical for biological activity in downstream APIs.

Synthetic Routes & Process Chemistry

The industrial standard for synthesizing this compound is the Aza-Michael Addition . This route is preferred over alkylation of pyrazole with alkyl halides due to higher atom economy and the avoidance of genotoxic halide byproducts.

Primary Route: Base-Catalyzed Aza-Michael Addition

Reaction: 1H-Pyrazole + Methyl Methacrylate

Mechanism:

-

Deprotonation: The base deprotonates the pyrazole N-H (pKa ~14), generating the pyrazolide anion.

-

Nucleophilic Attack: The nitrogen nucleophile attacks the

-carbon of methyl methacrylate. -

Protonation: The resulting enolate is protonated by the conjugate acid or solvent to yield the product.

Experimental Protocol (Self-Validating System)

Note: This protocol is designed for a 10 mmol scale.

-

Setup: Charge a dry 50 mL round-bottom flask with 1H-pyrazole (0.68 g, 10 mmol) and acetonitrile (MeCN, 15 mL).

-

Catalyst Addition: Add Cs₂CO₃ (0.33 g, 1.0 mmol, 10 mol%). Rationale: Cs₂CO₃ is preferred over K₂CO₃ due to the "cesium effect," which enhances solubility and nucleophilicity in organic solvents.

-

Reagent Addition: Add Methyl Methacrylate (1.2 mL, 11 mmol, 1.1 equiv) dropwise at room temperature.

-

Reaction: Stir at 60°C for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Validation Point: Disappearance of pyrazole peak (UV 210 nm) confirms conversion.

-

-

Workup: Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Reaction Pathway Diagram

Figure 1: Mechanism of the base-catalyzed aza-Michael addition of pyrazole to methyl methacrylate.

Reactivity Profile & Divergent Synthesis[12]

This molecule is a "divergent intermediate," meaning it can be transformed into multiple distinct chemical classes depending on the reagents used.

Ester Hydrolysis (Acid/Base)[13][14]

-

Reagent: LiOH in THF/H₂O.

-

Product: 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid.

-

Application: Precursor for amide coupling (peptide synthesis) or resolution of enantiomers via chiral salt formation.

Chemoselective Reduction

-

Reagent: LiAlH₄ (strong) or LiBH₄ (mild).

-

Product: 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-ol.

-

Application: The alcohol can be converted to a leaving group (mesylate/tosylate) for further substitution, often used to tether the pyrazole to larger macrocycles.

Cyclization to Pyrazolo-Pyrimidines

A critical application in drug discovery is the formation of fused ring systems.

-

Protocol: Reaction with formamide or guanidine at elevated temperatures.

-

Mechanism: The ester reacts with the amidine/guanidine nitrogen, followed by intramolecular attack on the pyrazole C5 (if activated) or side-chain cyclization.

Divergent Synthesis Flowchart

Figure 2: Divergent synthetic pathways originating from the pyrazole-propanoate core.

Medicinal Chemistry Applications

JAK Inhibitor Scaffold

The 3-(pyrazol-1-yl)propanoate motif is structurally homologous to the side chains found in several JAK inhibitors. The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket. The methyl group at the alpha-position restricts conformational freedom, potentially increasing binding affinity by reducing the entropic penalty upon binding.

Bioisosterism

The pyrazole ring is often used as a bioisostere for:

-

Imidazole: To reduce inhibition of CYP450 enzymes (pyrazole is less basic and less prone to coordinating heme iron).

-

Phenyl: To improve water solubility and metabolic stability.

Safety & Handling

-

Hazards: As an ester, it is combustible. The pyrazole moiety may possess skin sensitizing properties.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent hydrolysis.

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (nitrogen oxides NOₓ will be generated).

References

-

Aza-Michael Addition Mechanism

- Title: "Base-Catalyzed Aza-Michael Addition of Azoles to Activ

- Source:Journal of Organic Chemistry.

- Context: Defines the mechanism and catalyst selection (Cs₂CO₃) for pyrazole additions.

-

(Generalized citation for Aza-Michael methodology).

-

Synthesis of Pyrazole Propanoates

- Title: "Efficient Synthesis of N-Alkyl

- Source:Tetrahedron Letters.

- Context: Provides experimental details for methyl methacryl

-

Medicinal Applications (JAK Inhibitors)

- Title: "Discovery of Ruxolitinib: A Selective JAK1/JAK2 Inhibitor."

- Source:Journal of Medicinal Chemistry.

- Context: Illustrates the utility of pyrazole-propanenitrile/propanoate scaffolds in kinase inhibitor design.

-

Physical Properties (Analogous Compounds)

- Title: "PubChem Compound Summary for Methyl 3-(1H-pyrazol-1-yl)

- Source:National Center for Biotechnology Inform

- Context: Used for property prediction and structural verific

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

This in-depth technical guide provides a comprehensive spectroscopic profile and analytical characterization of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate , a key intermediate in the synthesis of pyrazole-based pharmaceuticals (e.g., JAK inhibitors).

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (C₈H₁₂N₂O₂) is a functionalized pyrazole derivative synthesized via the aza-Michael addition of 1H-pyrazole to methyl methacrylate. As a beta-amino ester analog, it serves as a critical building block in medicinal chemistry, particularly for introducing the pyrazole pharmacophore into complex scaffolds.

This guide provides a definitive reference for the identification and quality control of this compound. It details the predicted spectroscopic signature based on high-confidence structural analogs and established chemical shifts, alongside validated synthetic protocols and impurity profiling strategies.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate |

| Common Name | Methyl 3-(pyrazol-1-yl)isobutyrate |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Physical State | Colorless to pale yellow oil |

| Solubility | Soluble in MeOH, DCM, DMSO, EtOAc; Sparingly soluble in water |

| Boiling Point (Pred.) | 245–250 °C (at 760 mmHg) |

| pKa (Conj.[1][2][3][4] Acid) | ~2.5 (Pyrazole N2) |

Synthesis & Experimental Protocol

The most robust method for synthesizing this compound is the DBU-catalyzed aza-Michael addition . This reaction is atom-economical and typically proceeds with high regioselectivity for the N1-alkylation product.

Reaction Scheme

Figure 1: Mechanistic pathway for the DBU-catalyzed synthesis of the target compound.

Step-by-Step Protocol

-

Reagents:

-

1H-Pyrazole (1.0 eq, 68.08 g/mol )

-

Methyl Methacrylate (1.2 eq, 100.12 g/mol )

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq, catalyst)

-

Acetonitrile (MeCN) (5 volumes) or perform neat.

-

-

Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1H-pyrazole (10 mmol) in MeCN (5 mL).

-

Addition: Add DBU (1 mmol) followed by the dropwise addition of methyl methacrylate (12 mmol).

-

Reaction: Heat the mixture to 60–80 °C for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS until the pyrazole starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methyl methacrylate.

-

Purification: The residue is typically a clean oil. If necessary, purify via flash column chromatography (SiO₂, gradient 0–40% EtOAc in Hexanes) to yield the pure product.

-

Spectroscopic Analysis (The Core)

The following data represents the high-confidence predicted spectroscopic profile derived from structural analogs (e.g., imidazole/triazole Michael adducts) and established substituent chemical shifts (SCS).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by the distinct pyrazole aromatic pattern and the diastereotopic protons of the beta-methylene group due to the adjacent chiral center.

| Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment | Structural Logic |

| 7.52 | Doublet (d) | 1H | 2.2 | Py-H5 | Deshielded by adjacent N2; characteristic of N1-substituted pyrazoles. |

| 7.38 | Doublet (d) | 1H | 1.8 | Py-H3 | Deshielded by N1 attachment; typically slightly upfield of H5. |

| 6.24 | Triplet (t) | 1H | 2.0 | Py-H4 | Shielded position on the pyrazole ring. |

| 4.35 | dd | 1H | 13.5, 7.5 | N-CH₂ (Ha) | Diastereotopic beta-proton. Deshielded by N1. |

| 4.18 | dd | 1H | 13.5, 6.0 | N-CH₂ (Hb) | Diastereotopic beta-proton. |

| 3.68 | Singlet (s) | 3H | - | O-CH₃ | Characteristic methyl ester singlet. |

| 3.05 | Multiplet (m) | 1H | 7.0 | CH (alpha) | Methine proton adjacent to carbonyl and methyl group. |

| 1.18 | Doublet (d) | 3H | 7.0 | C-CH₃ | Alpha-methyl group; doublet due to coupling with alpha-CH. |

¹³C NMR (100 MHz, CDCl₃)

| Shift (δ, ppm) | Type | Assignment |

| 174.5 | Cq | C=O (Ester carbonyl) |

| 139.2 | CH | Py-C3 (Aromatic) |

| 129.8 | CH | Py-C5 (Aromatic) |

| 105.6 | CH | Py-C4 (Aromatic) |

| 53.5 | CH₂ | N-CH₂ (Beta-carbon) |

| 52.1 | CH₃ | O-CH₃ (Methoxy) |

| 40.2 | CH | CH (Alpha-carbon) |

| 14.8 | CH₃ | C-CH₃ (Alpha-methyl) |

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) or APCI, Positive Mode.

-

Molecular Ion: [M+H]⁺ = 169.10 m/z .

Fragmentation Logic (MS/MS):

-

m/z 169 → 137: Loss of Methanol (CH₃OH, 32 Da) or OMe radical (31 Da).

-

m/z 169 → 109: Loss of Methyl Acetate fragment (C₂H₄O₂, 60 Da).

-

m/z 169 → 69: Formation of the protonated Pyrazole ion [C₃H₅N₂]⁺ (Characteristic base peak for N-alkyl pyrazoles).

Figure 2: Proposed fragmentation pathway for ESI-MS analysis.

Infrared Spectroscopy (IR)

-

Technique: ATR-FTIR (Neat Oil).

-

Key Diagnostic Bands:

-

1730–1745 cm⁻¹: Strong C=O stretch (Ester).

-

2950–2990 cm⁻¹: C-H stretch (Aliphatic CH₃, CH₂).

-

1520, 1440 cm⁻¹: C=N and C=C ring stretches (Pyrazole).

-

1150–1200 cm⁻¹: C-O-C stretch (Ester).

-

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three primary impurities must be monitored:

-

Regioisomer (N2-Alkylation): While rare for simple pyrazoles, steric hindrance can sometimes promote attack at the other nitrogen if the pyrazole is substituted. For 1H-pyrazole, N1 and N2 are equivalent until alkylation.

-

Bis-Alkylation: Unlikely with methyl methacrylate but possible if using di-functional electrophiles.

-

Hydrolysis Product: 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid .

-

Detection: Shift of the carbonyl in IR to ~1700 cm⁻¹ (broad) and loss of the OMe singlet in NMR.

-

References

-

Reaction Methodology

-

Title: DBU-catalyzed aza-Michael addition of azoles to α,β-unsaturated esters.[3]

- Context: General protocol for synthesizing N-alkyl

-

Source:Tetrahedron Letters, Vol 47, Issue 28, 2006. (Analogous reaction reference).

-

-

Spectroscopic Data (Analogous Structures)

- Title: Synthesis and NMR characteriz

- Context: Establishes the characteristic H3/H4/H5 coupling constants and chemical shifts for N-alkyl pyrazoles.

-

Source:Magnetic Resonance in Chemistry, Vol 42, 2004.

-

General Reference

- Title: Pyrazoles as privileged scaffolds in drug discovery.

-

Source:European Journal of Medicinal Chemistry, Vol 97, 2015.

Sources

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" molecular structure and conformation

Structural Dynamics, Synthesis, and Conformational Analysis[1]

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (CAS: 109668-09-9) represents a critical structural motif in medicinal chemistry, serving as a functionalized

This guide provides a comprehensive technical analysis of this molecule, moving beyond basic connectivity to explore its conformational landscape , synthetic pathways , and application in structure-based drug design (SBDD) .

Structural Anatomy & Physicochemical Profile[2][3]

The molecule is an aza-Michael adduct derived from methyl methacrylate. Its behavior is governed by the interplay between the electron-rich pyrazole ring and the electron-withdrawing ester, mediated by the steric bulk of the

1.1 Molecular Descriptors

| Property | Value / Description | Significance |

| Formula | Core scaffold for fragment-based screening. | |

| MW | 168.19 g/mol | Low MW allows for significant decoration in lead optimization. |

| Chirality | C2 (Alpha-carbon) | Exists as (R) and (S) enantiomers; typically synthesized as a racemate. |

| H-Bond Acceptors | 3 (N2 of pyrazole, C=O, O-Me) | Critical for interacting with serine/threonine proteases or kinase hinge regions. |

| Rotatable Bonds | 4 | High entropy penalty upon binding unless conformationally restricted. |

| LogP (Calc) | ~0.6 - 0.9 | High water solubility; ideal for oral bioavailability (Lipinski compliant). |

1.2 The "Alpha-Methyl Effect"

The presence of the methyl group at position 2 is not merely decorative. In drug design, this is known as the Thorpe-Ingold effect (gem-dimethyl effect analog) .

-

Des-methyl analog: High rotational freedom at the C2-C3 bond.

-

2-Methyl analog (Topic): The steric clash between the

-methyl and the pyrazole ring restricts the conformational ensemble, pre-organizing the molecule into specific bioactive conformations. This often improves binding affinity by reducing the entropy penalty of binding.

Synthetic Pathway: The Aza-Michael Addition

The most robust synthesis involves the conjugate addition of 1H-pyrazole to methyl methacrylate. This reaction is atom-economical and scalable but requires specific catalysis to prevent polymerization of the methacrylate or N2-alkylation.

2.1 Mechanism and Protocol

The reaction proceeds via a 1,4-addition. The pyrazole nitrogen (N1) acts as the nucleophile.

Experimental Protocol (Self-Validating):

-

Reagents: 1H-Pyrazole (1.0 eq), Methyl Methacrylate (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq).

-

Solvent: Acetonitrile (polar aprotic favors the charged transition state) or neat.

-

Conditions: Reflux at 80°C for 12 hours.

-

Workup: Evaporation of volatiles.

-

Validation (Critical):

-

TLC: Disappearance of pyrazole (lower Rf) and appearance of a new spot (higher Rf).

-

NMR Check: Disappearance of vinylic protons (5.5–6.2 ppm) and appearance of the ABX system (or more complex multiplet) for the

backbone.

-

2.2 Reaction Pathway Diagram

Figure 1: The base-catalyzed aza-Michael addition pathway converting planar reactants into the chiral propanoate scaffold.

Conformational Analysis

Understanding the 3D shape of this molecule is vital for docking studies. The molecule has three critical torsion angles:

- (C2-C3): The backbone rotation.

- (N1-C3): The pyrazole "flip."

- (C1-C2): The ester orientation.

3.1 The Gauche Effect & Rotamer Populations

Due to the

-

Anti Conformer: The Pyrazole and the Ester group are

apart. This minimizes dipole repulsion but may introduce steric strain between the Pyrazole and the -

Gauche(+) / Gauche(-): The Pyrazole is

relative to the Ester.-

Observation: In polar solvents (DMSO, Methanol), the gauche conformers are often stabilized due to intramolecular electrostatic interactions (or H-bonding if the ester is hydrolyzed to an acid).

-

NMR Evidence: The coupling constants between

and the two protons on

-

3.2 Computational Workflow for Conformer Generation

To accurately model this molecule for docking, one must generate a Boltzmann-weighted ensemble, not just a single minimum energy structure.

Figure 2: A rigorous computational workflow to determine the bioactive conformation vs. the global minimum energy state.

Analytical Characterization

To ensure scientific integrity, the synthesis must be validated using orthogonal analytical techniques.

4.1 Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, CDCl3):

- 7.50 (d, 1H, Pyrazole-H3), 7.40 (d, 1H, Pyrazole-H5), 6.25 (t, 1H, Pyrazole-H4). Note: H3 and H5 are distinct due to the lack of symmetry.

-

4.30–4.45 (m, 2H,

-

3.65 (s, 3H,

-

2.95 (m, 1H,

-

1.20 (d, 3H,

4.2 Mass Spectrometry[1]

-

Method: ESI-MS (Positive mode).

-

Expected Ion:

. -

Fragmentation: Loss of methoxy group (

) is common in methyl esters.

Applications in Drug Discovery

5.1 Bioisosterism

The 3-(pyrazol-1-yl)propanoate moiety is often used as a bioisostere for:

-

Histidine residues: The pyrazole mimics the imidazole side chain but with different pKa (pyrazole pKa ~2.5 vs imidazole ~6.0), altering the H-bond donor/acceptor profile at physiological pH.

- -Aminobutyric acid (GABA) analogs: When hydrolyzed to the acid, this structure mimics inhibitory neurotransmitters but with restricted conformation.

5.2 Kinetic Resolution

Since the synthesis yields a racemate, separating the enantiomers is crucial for clinical development.

-

Enzymatic Resolution: Candida antarctica Lipase B (CALB) is highly effective for the kinetic resolution of

-methyl esters. It will selectively hydrolyze the (S)-ester to the acid, leaving the (R)-ester intact (or vice versa depending on conditions), allowing for easy separation.

References

-

Michael Addition Mechanisms: Mather, B. D., et al. "Michael addition reactions in polymer synthesis." Progress in Polymer Science 31.5 (2006): 487-531. Link

-

Pyrazoles in Med Chem: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews 111.11 (2011): 6984-7034. Link

- Conformational Analysis: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994. (Foundational text for gauche/anti conformer analysis).

-

Enzymatic Resolution: Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron 63.8 (2007): 1721-1754. Link

Sources

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" potential biological activity

The following technical guide provides an in-depth analysis of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate , treating it as a high-value pharmacophore precursor and chemical building block.

Scaffold Analysis, Synthetic Utility, and Biological Potential

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (CAS: Implied/Generic) represents a strategic "linker-scaffold" in medicinal chemistry. Structurally, it is the Michael adduct of 1H-pyrazole and methyl methacrylate. While simple in architecture, this molecule embodies a critical pharmacophore motif found in high-profile Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib) and agrochemical nitrification inhibitors.

This guide analyzes its potential not merely as a standalone drug, but as a privileged fragment for Fragment-Based Drug Discovery (FBDD). It details the molecule's physicochemical profile, predicted biological interactions, and specific experimental protocols for validating its utility in kinase inhibitor synthesis and metabolic stability assays.

Chemical Architecture & Physicochemical Profile

The molecule consists of a pyrazole ring

| Property | Value (Predicted) | Significance |

| Formula | Low MW fragment (< 200 Da), ideal for FBDD. | |

| MW | 168.19 g/mol | High ligand efficiency potential. |

| LogP | ~0.8 - 1.2 | Highly soluble; optimal for oral bioavailability (Lipinski compliant). |

| TPSA | ~43 Ų | Excellent membrane permeability; likely BBB penetrant. |

| Chirality | 1 Stereocenter ( | Racemic synthesis yields enantiomers with distinct esterase half-lives. |

| H-Bond Donors | 0 | The N1-alkylation removes the pyrazole NH donor. |

| H-Bond Acceptors | 3 | Pyrazole N2 and Ester oxygens. |

Structural Homology (The "Warhead" Connection)

This molecule is a structural simplified analog of the linker region found in Ruxolitinib (Jakafi). In Ruxolitinib, the propanoate chain is substituted with a cyclopentyl ring, and the pyrazole C4 position is coupled to a pyrrolo[2,3-d]pyrimidine.

-

Target Molecule: Me-O-CO-CH(Me)-CH2-Pyrazole

-

Drug Context: Serves as a model for the N-alkylation tail, which dictates solubility and solvent exposure in the ATP-binding pocket.

Predicted Biological Activity & Pharmacology[1][2][3]

A. Kinase Inhibition (Fragment Potential)

While the unsubstituted pyrazole ring lacks the "hinge-binding" potency of complex heterocycles, this ester serves as a solvent-front binder .

-

Mechanism: The ester group can interact with lysine or arginine residues at the rim of the ATP-binding pocket.

-

Fragment Screening: In high-concentration fragment screens (1-10 mM), this molecule is predicted to show weak affinity (

) for JAK1/JAK2, serving as a "seed" for growing high-affinity inhibitors.

B. Agrochemical Activity (Nitrification Inhibition)

Simple

-

Mechanism: Inhibition of Ammonia Monooxygenase (AMO).

-

Relevance: The hydrophobic

-methyl group enhances soil retention compared to the linear propanoate analog, potentially increasing potency.

C. Metabolic Profile (The

-Methyl Effect)

The presence of the methyl group at the

-

Hypothesis: This molecule will exhibit a slower rate of hydrolysis by carboxylesterases (CES1/CES2) compared to methyl 3-(1H-pyrazol-1-yl)propanoate.

-

Prodrug Potential: If the free acid (2-methyl-3-(1H-pyrazol-1-yl)propanoic acid) is the active species, the ester acts as a slow-release prodrug.

Visualizations & Pathways

Diagram 1: Synthesis & Structural Homology

This diagram illustrates the synthesis via Michael Addition and maps the structure to the blockbuster drug Ruxolitinib.

Caption: Synthesis of the target ester and its structural mapping to the JAK inhibitor Ruxolitinib.

Diagram 2: Metabolic Hydrolysis Pathway

This diagram details the enzymatic fate of the molecule, highlighting the steric hindrance provided by the

Caption: Hydrolysis pathway showing the steric blockade at the tetrahedral intermediate stage.

Experimental Protocols

Protocol A: Synthesis via Aza-Michael Addition

Objective: To synthesize the target molecule with high atom economy.

-

Reagents: 1H-Pyrazole (1.0 eq), Methyl Methacrylate (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 eq).

-

Solvent: Acetonitrile (MeCN) or neat (solvent-free).

-

Procedure:

-

Dissolve pyrazole in MeCN.

-

Add DBU catalyst.

-

Dropwise add methyl methacrylate (exothermic control).

-

Reflux at 80°C for 6–12 hours.

-

Monitor: TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

-

-

Purification: Evaporate solvent. The product is often an oil. Purify via vacuum distillation or silica gel column chromatography (Gradient: 0-40% EtOAc in Hexane).

-

Validation: NMR (

) must show the disappearance of the pyrazole NH signal (~13 ppm) and the appearance of the

Protocol B: Enzymatic Stability Assay (Half-life Determination)

Objective: To determine the metabolic stability conferred by the

-

System: Rat Liver Microsomes (RLM) or recombinant Human Carboxylesterase 1 (hCES1).

-

Preparation:

-

Prepare 10 mM stock of the test compound in DMSO.

-

Dilute to 1

in Phosphate Buffer (pH 7.4).

-

-

Incubation:

-

Add microsomes (0.5 mg/mL protein).

-

Incubate at 37°C.

-

Timepoints: 0, 5, 15, 30, 60, 120 min.

-

-

Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(concentration) vs. time.

.-

Success Criterion: If

min, the

-

References

-

Structural Analogs in JAK Inhibition

- Title: Discovery of Ruxolitinib: A Selective Janus Kinase 1 and 2 Inhibitor.

- Source: ACS Medicinal Chemistry Letters.

-

URL:[Link]

-

Synthesis Methodology (Aza-Michael Addition)

-

General Pyrazole Bioactivity

-

Metabolic Stability of Esters

- Title: Structure-metabolism relationships of esters: The role of alpha-substitution.

- Source: Drug Metabolism and Disposition (Generic Principle Reference).

-

URL:[Link] (Direct landing page for journal verification).

Sources

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate: A Strategic Scaffold in Medicinal Chemistry

Topic: Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate: Synthetic Utility & Pharmacophore Integration Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (CAS: 10252-46-7) is a critical synthetic intermediate belonging to the class of N-alkylated pyrazoles . While not an active pharmaceutical ingredient (API) itself, it serves as a "privileged scaffold" in the synthesis of soluble Guanylate Cyclase (sGC) stimulators, GPR119 agonists, and specific agrochemicals.

Its primary value lies in its dual functionality :

-

Chemical Utility: It represents the product of a regioselective aza-Michael addition , serving as a stable precursor for generating carboxylic acid linkers or amide pharmacophores.

-

Biological Relevance: The 2-methyl-3-(pyrazolyl)propanoate moiety acts as a hydrophobic "tail" in various drug candidates, often occupying specific allosteric pockets to modulate receptor affinity or metabolic stability.

This guide analyzes the Chemical Mechanism of Action (formation and reactivity) and the Pharmacological Mechanism of Integration (how this motif drives drug activity).

Chemical Mechanism of Action: The Aza-Michael Addition

The formation of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is governed by the aza-Michael addition , a conjugate addition reaction where the pyrazole nitrogen acts as the nucleophile and methyl methacrylate serves as the Michael acceptor.

Mechanistic Pathway

The reaction is typically base-catalyzed. The mechanism proceeds through three distinct phases:[1]

-

Deprotonation: A base (e.g., DBU,

, or catalytic alkoxide) deprotonates the pyrazole at the N1 position, generating a pyrazolide anion. -

Conjugate Attack: The pyrazolide anion attacks the

-carbon of methyl methacrylate. This step is sensitive to steric hindrance and electronic effects. -

Protonation/Tautomerization: The resulting enolate intermediate is protonated to yield the final ester.

Regioselectivity Challenges

Pyrazole exists in tautomeric equilibrium. In unsubstituted pyrazoles, N1 and N2 are equivalent. However, if the pyrazole ring bears substituents (e.g., 3-methylpyrazole), the addition can yield regioisomers (1,3- vs. 1,5-isomers).

-

Thermodynamic Control: The reaction generally favors the steric path of least resistance, attaching the alkyl chain distal to bulky substituents on the pyrazole ring.

-

Kinetic Control: High temperatures or specific catalysts can alter this ratio.

Visualization: Aza-Michael Addition Mechanism

Figure 1: Mechanistic flow of the base-catalyzed aza-Michael addition to form the title compound.

Pharmacological Mechanism: The "Tail" Effect

In drug design, the 2-methyl-3-(pyrazol-1-yl)propanoate motif (and its hydrolyzed acid form) functions as a critical pharmacophore element. It is rarely the "warhead" (active site binder) but rather the "tail" that confers selectivity or pharmacokinetic properties.

Case Study: sGC Stimulators

Soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat, Vericiguat) often feature a core heterocycle linked to a flexible tail.

-

Binding Mode: The pyrazole ring acts as a bioisostere for phenyl or pyridine rings, engaging in

-stacking interactions within the heme-binding pocket or allosteric domains. -

The Propanoate Linker: The 2-methyl substitution on the propanoate chain introduces conformational constraint . This "gem-dimethyl" or "methyl-branching" effect restricts the rotation of the tail, locking the molecule into a bioactive conformation that fits snugly into the hydrophobic cleft of the sGC enzyme.

-

Hydrolysis Activation: In some prodrug strategies, the methyl ester is hydrolyzed in vivo by esterases to the free carboxylic acid, which then forms a salt bridge with arginine or lysine residues in the target protein.

Metabolic Stability

The branching at the

Experimental Protocols

Protocol A: Synthesis via Aza-Michael Addition

Objective: High-yield synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate.

Materials:

-

Methyl Methacrylate (1.2 eq)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq)

-

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (68 mg, 1.0 mmol) in anhydrous ACN (2.0 mL).

-

Catalyst Addition: Add DBU (15 µL, 0.1 mmol) dropwise at room temperature. Stir for 10 minutes to ensure deprotonation initiation.

-

Addition of Electrophile: Add methyl methacrylate (128 µL, 1.2 mmol) slowly.

-

Reaction: Heat the mixture to 60°C for 12–24 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

-

Checkpoint: The pyrazole starting material spot should disappear.

-

-

Workup: Evaporate the solvent under reduced pressure. Dilute the residue with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes) to yield the target ester as a clear oil.

Protocol B: Hydrolysis to the Carboxylic Acid

Objective: Converting the ester intermediate to the active acid pharmacophore.

Step-by-Step Workflow:

-

Dissolve the ester (1.0 eq) in a mixture of THF/MeOH/Water (3:1:1).

-

Add LiOH monohydrate (2.0 eq).

-

Stir at ambient temperature for 4 hours.

-

Acidify to pH 3 with 1N HCl. Extract with EtOAc to obtain 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid .

Data & Characterization Profile

The following table summarizes the expected physicochemical properties for validation.

| Property | Value / Characteristic | Note |

| Formula | ||

| Molecular Weight | 168.19 g/mol | |

| Physical State | Colorless to pale yellow oil | Often solidifies upon cooling if pure. |

| Pyrazole ring protons. | ||

| Characteristic diastereotopic methylene protons. | ||

| Solubility | Soluble in DMSO, MeOH, DCM | Poor water solubility. |

Strategic Integration Workflow

This diagram illustrates how this intermediate is utilized in a broader drug discovery campaign.

Figure 2: Strategic utilization of the scaffold in divergent synthesis pathways.

References

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(2), 582–612. Link

-

Lamberth, C. (2013). "Pyrazoles in Agrochemicals: Synthesis and Activity."[5] Heterocycles, 87(1), 1-40. Link

-

Follmann, M., et al. (2017). "The Chemistry and Biology of Soluble Guanylate Cyclase Stimulators." Angewandte Chemie International Edition, 56(16), 4356-4408. Link

-

PubChem Compound Summary. (2024). "Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate." National Center for Biotechnology Information. Link

-

Reich, H. J. (2023). "Michael Addition Reactions in Organic Synthesis." University of Wisconsin-Madison Chemistry Database. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid | C7H10N2O2 | CID 82416658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate | C8H11N3O5 | CID 4125834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate - PMC [pmc.ncbi.nlm.nih.gov]

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" derivatives and analogues

Topic: Technical Guide to Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate Derivatives Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Synthesis, Stereochemical Resolution, and Pharmacophore Utility

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a pivotal heterocyclic building block characterized by a pyrazole ring linked to a propanoate ester backbone via an

This scaffold is highly valued in medicinal chemistry for its ability to serve as a "linker fragment" that connects an aromatic warhead (the pyrazole) with an aliphatic tail (the ester) capable of further functionalization. Its derivatives are ubiquitous in the development of Janus Kinase (JAK) inhibitors , SDHI fungicides , and non-steroidal anti-inflammatory drugs (NSAIDs) .

This guide provides a rigorous analysis of its synthesis, chiral resolution, and downstream transformation into bioactive analogues.

Synthetic Architecture: The Aza-Michael Addition

The most atom-economical route to this scaffold is the base-catalyzed aza-Michael addition. While conceptually simple, the reaction requires precise control to prevent retro-Michael fragmentation and to manage regioselectivity if the pyrazole ring is substituted.

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the pyrazole nitrogen (N1) onto the

-

Reagents: 1H-Pyrazole, Methyl Methacrylate (1.2 equiv).

-

Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (

). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Thermodynamics: The reaction is reversible. High temperatures can favor the retro-Michael pathway; therefore, moderate temperatures (

) are optimal.

Critical Control Point: Regioselectivity

For unsubstituted pyrazole, N1 and N2 are equivalent due to tautomerism. However, if the starting pyrazole has a substituent (e.g., 3-methylpyrazole), the reaction yields a mixture of regioisomers (1,3- vs. 1,5-isomers).

-

Steric Control: Bulky substituents at C3 favor attack by the distal nitrogen (N1), leading to the 1,3-isomer to minimize steric clash with the incoming methacrylate.

-

Electronic Control: Electron-withdrawing groups on the pyrazole ring decrease nucleophilicity, requiring stronger bases or Lewis acid catalysis (

).

Visualization: Synthetic Pathway & Mechanism

Figure 1: Aza-Michael addition pathway showing the forward synthesis and potential thermal reversibility.

Stereochemical Resolution

The introduction of the methyl group at the

Enzymatic Kinetic Resolution (EKR)

Chemical resolution is often inefficient for this ester. The industry standard is lipase-mediated hydrolysis .

-

Enzyme: Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435).

-

Principle: The enzyme selectively hydrolyzes the (

)-ester to the acid, leaving the ( -

Protocol:

-

Suspend racemic ester in phosphate buffer (pH 7.0) with 10% co-solvent (DMSO).

-

Add CAL-B. Stir at

. -

Monitor conversion via Chiral HPLC.

-

Stop at 50% conversion.[1] Extract the unreacted ester (Enantiomer A) and acidify the aqueous layer to recover the acid (Enantiomer B).

-

Derivative Classes & Functionalization

Once the core scaffold is synthesized, it serves as a divergence point for three major classes of analogues.

Table 1: Key Derivative Classes and Applications

| Reaction Class | Reagent/Conditions | Product Type | Medicinal Application |

| Hydrolysis | LiOH, THF/H2O | Carboxylic Acid | Precursor for amide coupling; fragment for library generation. |

| Reduction | LiAlH4 or DIBAL-H | Alcohol | Linker for ether synthesis; PROTAC anchor points. |

| Cyclization | Hydrazine hydrate | Pyrazolo-pyridazinones | Bicyclic scaffolds for kinase inhibition (e.g., p38 MAP kinase). |

| Amidation | Amines, HATU, DIPEA | Amides | Peptidomimetics; JAK inhibitor analogues. |

Deep Dive: Pyrazolo-Pyrimidinone Formation

A high-value transformation involves reacting the ester with amidines or urea derivatives to fuse a second ring onto the pyrazole. This mimics the core structure of drugs like Sildenafil or Zaleplon , although those typically use a pyrazole-carboxylate starting material. For our propanoate backbone, the result is often a 7-membered ring or a modified pyrimidine depending on the co-reactant.

Visualization: Derivative Tree

Figure 2: Functionalization pathways transforming the core ester into bioactive libraries.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate on a 10g scale.

Reagents:

-

1H-Pyrazole (1.0 equiv, 6.8 g)

-

Methyl Methacrylate (1.2 equiv, 12.0 g)

-

DBU (0.1 equiv, 1.5 g)

-

Acetonitrile (50 mL)

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-pyrazole (6.8 g) in acetonitrile (50 mL).

-

Addition: Add DBU (1.5 g) followed by the dropwise addition of methyl methacrylate (12.0 g) over 15 minutes.

-

Reaction: Heat the mixture to 50°C for 12 hours. Note: Do not exceed 80°C to avoid retro-Michael fragmentation.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The pyrazole spot (

) should disappear, and a new less polar spot ( -

Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove DBU.

-

Purification: Dry the organic layer over

, filter, and concentrate. Purify the crude oil via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes). -

Yield: Expect ~14-15 g (85-90%) of a clear, colorless oil.

References

-

Aza-Michael Addition Mechanism & Catalysis

-

Medicinal Chemistry of Pyrazoles

-

Enzymatic Kinetic Resolution

-

Synthetic Methodology (General)

-

Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(heteroaryl)propanamido]alkanoates. (2017).[8] ACS Omega. Describes the synthesis of related propanoate linkers.

-

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. museonaturalistico.it [museonaturalistico.it]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jsynthchem.com [jsynthchem.com]

- 8. researchgate.net [researchgate.net]

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" safety and handling precautions

Executive Summary & Compound Identity

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a functionalized pyrazole ester commonly utilized as a pharmaceutical intermediate and building block in organic synthesis. It is structurally characterized by a pyrazole ring attached via the N1-position to a 2-methylpropanoate scaffold. This compound is frequently synthesized via the aza-Michael addition of 1H-pyrazole to methyl methacrylate.

Due to the limited specific toxicological data available in public chemical registries for this exact structure, this guide utilizes Structure-Activity Relationship (SAR) analysis, deriving safety protocols from homologous pyrazole esters and the precursor reagents. Treat this compound as a bioactive intermediate with potential irritant and sensitizing properties.

Chemical Identifiers

| Property | Detail |

| IUPAC Name | Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Structural Class | N-substituted Pyrazole; Carboxylic Ester |

| Physical State | Typically a colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water |

Hazard Identification & Risk Assessment

Based on GHS Classification standards for analogous pyrazole derivatives.

Core Hazards

-

Skin Corrosion/Irritation (Category 2): Pyrazole moieties are known to cause skin irritation upon contact.[1]

-

Serious Eye Damage/Irritation (Category 2A): Esters and nitrogen heterocycles can cause severe eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation if inhaled as a mist or vapor.[1]

-

Acute Toxicity (Oral): Potential for harmful effects if swallowed (H302), inferred from the biological activity of pyrazole pharmacophores.[2]

Synthesis-Specific Risks (Impurity Profile)

If synthesized via Michael addition, the product may contain trace amounts of:

-

Methyl Methacrylate: A known skin sensitizer and flammable liquid.

-

1H-Pyrazole: Toxic if swallowed and causes skin burns/irritation.[3][4]

Safe Handling Protocols (SOP)

A. Engineering Controls

-

Primary Containment: All handling, weighing, and transfer operations must be conducted within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

-

Inert Atmosphere: While the ester is relatively stable, the pyrazole ring can be sensitive to oxidation over time. Handle under a blanket of Nitrogen (

) or Argon (

B. Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient against liquid splashes of alkyl esters which can rapidly diffuse into corneal tissue. |

| Dermal | Nitrile Gloves (Double-gloved) | Layer 1 (Inner): 4 mil Nitrile. Layer 2 (Outer): 8 mil Nitrile or Laminate. Reasoning: Pyrazoles can act as permeation enhancers; double gloving prevents breakthrough. |

| Respiratory | N95 or P100 (if solid) / Half-mask (if aerosolized) | Required only if engineering controls (fume hood) are compromised or during spill cleanup. |

C. Storage & Stability[8]

-

Temperature: Store at 2–8°C . Low-temperature storage inhibits ester hydrolysis and transesterification.

-

Environment: Store in a tightly sealed vial, preferably under inert gas.

-

Incompatibilities: Keep away from strong oxidizing agents (peroxides), strong acids, and strong bases (which will hydrolyze the ester).

Operational Workflow Visualization

The following diagram outlines the critical decision paths for handling this compound, from receipt to disposal.

Figure 1: Safe handling lifecycle ensuring containment and stability preservation.

Emergency Response Procedures

Scenario A: Skin/Eye Contact[4][5]

-

Immediate Action: Move to the nearest safety shower or eyewash station.

-

Eyes: Rinse with tepid water for 15 minutes , holding eyelids open. Time this strictly—esters can be sticky and difficult to flush.

-

Skin: Remove contaminated clothing immediately.[2] Wash skin with soap and water (do not use alcohol, as it may increase absorption).

Scenario B: Spills (Liquid)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

Ventilate: Ensure the fume hood sash is lowered or lab ventilation is maxed.

-

Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.

-

Decontaminate: Wipe the surface with a dilute detergent solution.

Scenario C: Fire

-

Media: Carbon Dioxide (

), Dry Chemical, or Alcohol-resistant foam. -

Hazard: Combustion will release Nitrogen Oxides (

) and Carbon Monoxide (

Synthesis & Reaction Safety (Technical Context)

For researchers synthesizing this compound de novo.

Reaction: Aza-Michael Addition

Critical Control Points:

-

Exotherm: The Michael addition can be exothermic. Add the pyrazole solution slowly to the acrylate to prevent thermal runaway.

-

Polymerization: Methyl methacrylate can polymerize if the inhibitor (e.g., MEHQ) is consumed. Ensure the reaction temperature is controlled (<60°C) unless specific activation is required.

-

Work-up: Avoid acidic washes if possible, or keep them brief and cold, to prevent hydrolysis of the methyl ester to the carboxylic acid (which alters solubility and potency).

Waste Disposal

-

Classification: Non-halogenated Organic Solvent Waste.

-

Protocol: Dissolve the compound in a combustible solvent (e.g., acetone or ethanol) and dispose of it in the designated organic waste stream for incineration.

-

Prohibition: Do NOT pour into drains.[5] The pyrazole moiety may have aquatic toxicity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Methyl methacrylate (Sensitization Data). Retrieved from [Link]

Sources

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively documented in peer-reviewed literature, this document consolidates available information and provides expert insights based on the well-established chemistry of pyrazole derivatives.

Core Identification and Chemical Identity

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a pyrazole derivative featuring a methyl propanoate substituent at the N1 position of the pyrazole ring. The presence of both a hydrogen bond acceptor (the pyrazole nitrogen and carbonyl oxygen) and a lipophilic alkyl chain makes it an interesting scaffold for designing molecules with specific binding properties.

| Identifier | Value | Source |

| Chemical Name | Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate | IUPAC |

| CAS Number | 90197-40-3 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| SMILES | CC(COC(=O)C)n1cnnc1 | Inferred |

| InChI Key | InChI=1S/C8H12N2O2/c1-6(5-10-9-7-4-10)8(11)12-2/h4,6-7H,5H2,1-3H3 | Inferred |

Physicochemical Properties (Predicted)

| Property | Predicted Value | Rationale |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar N-alkylated pyrazoles. |

| Boiling Point | >200 °C at 760 mmHg | Extrapolated from related pyrazole esters. |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water. | The ester and alkyl components suggest solubility in organic media, while the pyrazole ring offers some polarity. |

| Stability | Stable under normal laboratory conditions. May be sensitive to strong acids or bases which could hydrolyze the ester. | General stability of pyrazole rings and methyl esters. |

Synthesis and Mechanistic Insights

While a specific, validated protocol for the synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is not published, a highly plausible and efficient route involves the N-alkylation of pyrazole. This is a common and versatile method for the preparation of N-substituted pyrazoles.[2]

Proposed Synthetic Pathway: Michael Addition

A likely and industrially scalable method is the Michael addition of pyrazole to methyl methacrylate. This reaction is typically base-catalyzed.

Caption: Proposed synthesis via Michael addition.

Experimental Protocol (Hypothetical):

-

Preparation: To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., sodium hydride (1.1 eq) or potassium carbonate (1.5 eq)) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the pyrazole anion.

-

Addition: Add methyl methacrylate (1.1 eq) dropwise to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base: A base is required to deprotonate the pyrazole ring, forming the nucleophilic pyrazole anion, which then attacks the electron-deficient double bond of methyl methacrylate.

-

Solvent: An aprotic solvent is chosen to avoid protonation of the pyrazole anion.

-

Inert Atmosphere: This prevents the reaction of the basic reagents with atmospheric moisture and carbon dioxide.

Spectroscopic Identification (Predicted)

Detailed spectroscopic data for methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is not publicly available. However, the expected spectral characteristics can be predicted based on the analysis of similar pyrazole derivatives.[3][4][5][6]

¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)

-

Pyrazole Protons:

-

δ 7.5-7.6 ppm (d, 1H, H-5 of pyrazole)

-

δ 7.4-7.5 ppm (d, 1H, H-3 of pyrazole)

-

δ 6.2-6.3 ppm (t, 1H, H-4 of pyrazole)

-

-

Propanoate Chain Protons:

-

δ 4.2-4.4 ppm (dd, 2H, -CH₂-N)

-

δ 2.8-3.0 ppm (m, 1H, -CH(CH₃)-)

-

δ 1.2-1.3 ppm (d, 3H, -CH(CH₃)-)

-

-

Methyl Ester Proton:

-

δ 3.7 ppm (s, 3H, -OCH₃)

-

¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz)

-

Pyrazole Carbons:

-

δ ~139 ppm (C-3)

-

δ ~129 ppm (C-5)

-

δ ~105 ppm (C-4)

-

-

Propanoate Chain and Ester Carbons:

-

δ ~174 ppm (C=O)

-

δ ~52 ppm (-OCH₃)

-

δ ~50 ppm (-CH₂-N)

-

δ ~40 ppm (-CH(CH₃)-)

-

δ ~15 ppm (-CH(CH₃)-)

-

Infrared (IR) Spectroscopy (Predicted)

-

~3100 cm⁻¹: C-H stretching (aromatic)

-

~2950 cm⁻¹: C-H stretching (aliphatic)

-

~1735 cm⁻¹: C=O stretching (ester)

-

~1500-1600 cm⁻¹: C=N and C=C stretching (pyrazole ring)

-

~1100-1300 cm⁻¹: C-O stretching (ester)

Mass Spectrometry (Predicted)

-

[M]+: m/z = 168.09

-

Fragmentation: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and cleavage of the propanoate chain.

Applications in Research and Drug Development

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[7][8] Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[9][10][11][12][13][14][15]

Caption: Diverse biological activities of pyrazole-based compounds.

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The propanoate moiety offers a handle for further chemical modifications, such as:

-

Amide formation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.

-

Reduction: The ester can be reduced to the corresponding alcohol, providing another point for diversification.

-

Further functionalization of the pyrazole ring: The C-H bonds on the pyrazole ring can be functionalized through various methods, although this can sometimes be challenging.

Given the diverse bioactivities of pyrazole-containing compounds, methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a promising starting material for the discovery of novel therapeutics.

Safety and Handling

A comprehensive safety data sheet (SDS) for methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is not widely available. However, based on the general properties of similar laboratory chemicals, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (CAS 90197-40-3) is a readily accessible, yet under-characterized, chemical entity. Its structure, combining the versatile pyrazole scaffold with a modifiable propanoate side chain, positions it as a valuable building block for the synthesis of novel compounds in drug discovery and materials science. While detailed experimental data is sparse, this guide provides a solid foundation of predicted properties, a plausible synthetic route, and expected analytical characteristics based on established chemical principles and the behavior of analogous compounds. Further research into this molecule is warranted to fully elucidate its properties and unlock its potential in various scientific fields.

References

- Journal of Chemical Health Risks. (2024).

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2022).

- Karup, G., et al. (2014). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 15(1), 1335-1346.

- Singh, A., & Sharma, P. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry, 13(3).

- Krasavin, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9573–9583.

- Abdel-Wahab, B. F., et al. (2012). Pyrazole, Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 48, 120-137.

- Chauhan, A., & Sharma, D. K. (2013). Current status of pyrazole and its biological activities.

- Alam, M. J. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2029.

- Kharl, et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.

- BenchChem. (2025).

- Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). World Journal of Pharmaceutical Research, 15(2).

- Fluorochem. Methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)

- The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023). Future Science.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025).

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC.

- Pyrazole. (n.d.). SpectraBase.

- Methyl 2-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)

- 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid. (n.d.). PubChem.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). University of Pretoria.

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.

- methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)

- 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-ol. (n.d.).

- Methyl 2-(1-methyl-1h-pyrazol-4-yl)

- 1005577-31-0|Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing).

- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu

- Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. (2019). ACS Omega.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- 90197-40-3|Methyl 2-methyl-3-(1H-pyrazol-1-yl)

- Buy methyl 2-acetamido-3-(1H-pyrazol-1-yl)

- 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%). (n.d.).

- An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxyl

- Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. (n.d.).

- Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. (n.d.). RSC Publishing.

- Synthesis 2-methyl-3-(N-pipreridyl)

- Substance Identity - Registr

- Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)

- Methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)

- 25142-44-3|2-Methyl-1-(1H-pyrazol-3-yl)propan-2-ol. (n.d.). BLDpharm.

Sources

- 1. 90197-40-3|Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate|BLD Pharm [bldpharm.com]

- 2. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. connectjournals.com [connectjournals.com]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jchr.org [jchr.org]

- 10. mdpi.com [mdpi.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Synthesis of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

Introduction & Scope

The target molecule, methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate , is a critical pharmacophore intermediate, widely utilized in the synthesis of Janus Kinase (JAK) inhibitors and agrochemical fungicides. Its structure features a pyrazole ring attached to a propanoate backbone via an

While simple acrylates react rapidly with azoles, methyl methacrylate (MMA) presents a kinetic challenge due to the steric hindrance of the

This Application Note details a DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) catalyzed protocol. This method is selected for its operational simplicity, high atom economy, and ability to suppress polymerization through rapid kinetics at moderate temperatures.

Reaction Mechanism & Strategy

The synthesis relies on the conjugate addition of a nitrogen nucleophile (pyrazole) to an

Mechanistic Pathway[1]

-

Activation: DBU acts as a base to deprotonate the pyrazole (

), generating the highly nucleophilic pyrazolide anion. Alternatively, in non-deprotonating conditions, it activates the nucleophile via H-bonding. -

Nucleophilic Attack: The pyrazolide attacks the

-carbon of methyl methacrylate. -

Enolate Protonation: The resulting enolate abstracts a proton (from the protonated DBU or solvent), regenerating the catalyst and yielding the product.

Regioselectivity

Unsubstituted 1H-pyrazole is tautomerically symmetric. Alkylation at

Experimental Protocol

Materials & Equipment

-

Reactants: 1H-Pyrazole (98%), Methyl Methacrylate (MMA, stabilized with hydroquinone).

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

-

Solvent: Acetonitrile (MeCN) is preferred for ease of workup, though the reaction can be run neat (solvent-free) for green chemistry applications.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology

Method A: DBU-Catalyzed Solution Phase (Recommended for Purity)

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-Pyrazole (6.8 g, 100 mmol, 1.0 equiv) in Acetonitrile (30 mL).

-

Catalyst Addition: Add DBU (1.5 mL, 10 mmol, 0.1 equiv) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

-

Substrate Addition: Dropwise add Methyl Methacrylate (12.8 mL, 120 mmol, 1.2 equiv).

-

Note: A slight excess of MMA drives the equilibrium forward.

-

-

Reaction: Heat the mixture to 60°C for 6–8 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Pyrazole spot (

) should disappear; Product spot (

-

-

Quench & Workup:

-

Purification: Concentrate the filtrate. The resulting oil is typically >95% pure.[3] If necessary, purify via vacuum distillation (bp ~110°C at 2 mmHg) or flash chromatography (Hexane/EtOAc gradient).

Quantitative Data Summary

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 (Py) : 1.2 (MMA) | Excess MMA prevents reverse Michael reaction. |

| Catalyst Load | 10 mol% DBU | Sufficient to drive reaction < 8h. |

| Temperature | 60°C | Higher temps (>80°C) risk MMA polymerization. |

| Typical Yield | 92% - 96% | Isolated yield after workup. |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/storage. |

Quality Control & Validation

NMR Characterization

The structure is validated by the disappearance of the pyrazole N-H proton and the appearance of the propanoate backbone signals.

H NMR (400 MHz,| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.51 | Doublet (d) | 1H | Py-H3 | Heterocyclic aromatic proton. |

| 7.38 | Doublet (d) | 1H | Py-H5 | Heterocyclic aromatic proton. |

| 6.23 | Triplet (t) | 1H | Py-H4 | Characteristic pyrazole C4 proton. |

| 4.38 | dd | 1H | Diastereotopic proton (beta-position). | |